molecular formula C12H26O2 B052552 1,12-Dodecanediol CAS No. 5675-51-4

1,12-Dodecanediol

Cat. No. B052552
CAS RN: 5675-51-4
M. Wt: 202.33 g/mol
InChI Key: GHLKSLMMWAKNBM-UHFFFAOYSA-N
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Description

1,12-Dodecanediol is a significant compound in the realm of organic chemistry, known for its unique structural and chemical properties.

Synthesis Analysis

1,12-Dodecanediol can be synthesized through various chemical processes. A notable method involves the biosynthesis from renewable free fatty acids using CYP153A monooxygenase, carboxylic acid reductase, and E. coli endogenous aldehyde reductases. This process has been reported to achieve high yields, particularly for 1,12-dodecanediol (Ahsan et al., 2017).

Molecular Structure Analysis

The molecular structure of 1,12-dodecanediol has been extensively studied. X-ray diffraction analysis reveals that it adopts a herring-bone motif common to α,ω-disubstituted long-chain alkanes with even numbers of C atoms (Nakamura & Setodoi, 1997). This structure is also a model for smectic C liquid crystals.

Chemical Reactions and Properties

The reactivity of 1,12-dodecanediol allows it to form various chemical complexes. One example is its interaction with β-cyclodextrin, forming a complex where the diol acts as a guest molecule in the hydrophobic cavity of a β-cyclodextrin dimer (Bojinova et al., 2003).

Physical Properties Analysis

The physical properties of 1,12-dodecanediol, such as its crystalline structure and melting points, are influenced by the chain length of diols and their even-odd effect. This has been observed in the synthesis of biobased long-chain aliphatic polyesters (Zhou et al., 2019).

Chemical Properties Analysis

1,12-Dodecanediol exhibits various chemical properties that make it useful in different applications. For instance, its ability to form hydrogen bonds and interact with other molecules is crucial in its application in polymer and chemical industries. The compound's interaction with benzene-graphite interfaces has been studied, providing insights into its role in surface-induced liquid structures (Winkler & Hentschke, 1994).

Scientific Research Applications

1. Synthesis of Aliphatic Polyesters

  • Application Summary: 1,12-Dodecanediol is used in the synthesis of aliphatic polyesters derived from aliphatic diacids with even carbon atoms . These polyesters are renewable and biodegradable, making them viable substitutes for traditional plastics .
  • Methods of Application: The melt polycondensation method was used to synthesize these polyesters . Characterization was done using gel permeation chromatography, hydrogen-1 nuclear magnetic resonance (1H NMR), infrared spectroscopy, differential scanning calorimetry, wide-angle X-ray diffraction, thermogravimetric analysis, tensile test, dynamic mechanical analysis, and rotational rheometer .
  • Results: All polyesters had high weight average molecular weight (>60,000 g/mol). Poly (1,12-dodecylene adipate) had the lowest weight average molecular weight (66,360 g/mol) and poor thermal stability . Poly (1,12-dodecylene octanedioate) and poly (1,12-dodecylene sebacate) had tensile strength of 20.8 MPa and 25.3 MPa, respectively, and elongation at break of 255% and 254%, respectively .

2. Whole-Cell Biotransformation in Escherichia coli

  • Application Summary: 1,12-Dodecanediol is used in the production of 1-Dodecanol, 1-Tetradecanol, and 1,12-Dodecanediol through whole-cell biotransformation in Escherichia coli . These compounds are used in personal care products, industrial lubricants, and as precursors for polymers synthesized for medical applications .
  • Methods of Application: The study used a recombinant Escherichia coli strain and added a dodecane-1-dodecanol substrate mixture .
  • Results: In 68 hours, 3.76 g/liter of 1,12-dodecanediol was generated .

3. Industrial Applications

  • Application Summary: 1,12-Dodecanediol is used in the polyester polyols for polyurethanes, coatings and inks, adhesives, elastomers, polyesters and co-polyesters, polymer cross linkers, pharmaceutical intermediates, and fragrances .
  • Methods of Application: The specific methods of application vary depending on the specific industrial use .
  • Results: The outcomes of these applications are diverse and depend on the specific industrial context .

Safety And Hazards

In case of eye contact with 1,12-Dodecanediol, it is recommended to rinse immediately with plenty of water for at least 15 minutes and seek medical attention . If skin contact occurs, wash off immediately with plenty of water for at least 15 minutes and seek medical attention immediately if symptoms occur . In case of inhalation, remove to fresh air and seek medical attention immediately if symptoms occur . If ingested, do not induce vomiting and seek medical attention .

Relevant Papers

A paper titled “1,12-Dodecanediol-Based Polyesters Derived from Aliphatic Diacids with Even Carbons: Synthesis and Characterization” was found . This paper discusses the synthesis of aliphatic polyesters from 1,12-dodecanediol and aliphatic diacids with even carbon atoms. The polyesters were characterized using various techniques such as gel permeation chromatography, hydrogen-1 nuclear magnetic resonance (1 H NMR), infrared spectroscopy, differential scanning calorimetry, wide-angle X-ray diffraction, thermogravimetric analysis, tensile test, dynamic mechanical analysis, and rotational rheometer .

properties

IUPAC Name

dodecane-1,12-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H26O2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h13-14H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHLKSLMMWAKNBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCO)CCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1074919
Record name 1,12-Dodecanediol
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Molecular Weight

202.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dry Powder, Colorless crystalline solid; [Aldrich MSDS]
Record name 1,12-Dodecanediol
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Product Name

1,12-Dodecanediol

CAS RN

5675-51-4
Record name 1,12-Dodecanediol
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Synthesis routes and methods

Procedure details

Examples of biodegradable polymer segments for use in the present invention may be selected from suitable members of the following, among others: (a) biodegradable polyester segments, including homopolymer and copolymer segments comprising one or more monomers selected from hydroxyacids such as glycolide, D-lactide, L-lactide, beta-hydroxybutyrate, beta-hydroxyvalerate, beta-malic acid, D-gluconate, L-gluconate, etc., and lactones such as epsilon-caprolactone and delta-valerolactone, etc., p-dioxanones (resulting in the formation of polyether esters), etc., for example, selected from the following segments: polyglycolide, poly-L-lactide (PLLA), poly-D-lactide, poly-D,L-lactide, poly(beta-hydroxybutyrate), poly-D-gluconate, poly-L-gluconate, poly-D,L-gluconate, poly(epsilon-caprolactone), poly(delta-valerolactone), poly(p-dioxanone), poly(lactide-co-glycolide) (PLGA), poly(lactide-co-delta-valerolactone), poly(lactide-co-epsilon-caprolactone), poly(lactide-co-beta-malic acid), and poly(beta-hydroxybutyrate-co-beta-hydroxyvalerate), among others, (b) biodegradable polycarbonate segments, including homopolymers and copolymer segments comprising one or more carbonate monomers selected from trimethylene carbonate, tetramethylene carbonate, 2,2-dimethyltrimethylene carbonate, etc., for example, selected from the following segments: poly(trimethylene carbonate), poly(tetramethylene carbonate), poly(2,2-dimethyltrimethylene carbonate), poly(lactide-co-trimethylene carbonate) and poly(glycolide-co-trimethylene carbonate), among others, (c) polyorthoester segments formed by the transesterification between a diol and diethoxytetrahydrofuran, for example, those formed by the reaction of diols such as trans-cyclohexanedimethanol (tCDM), 1,6-hexane diol (1,6-HD), 1,12-dodecane diol (1,12-DL) etc.) with diketene acetals such as 3,9-bis(ethylidene 2,4,8,10-tetraoxaspiro[5,5]undecane) (DETOSU), and those formed by the polymerization of a triol with an orthoester, (d) polyanhydride segments such as homopolymer and copolymer segments comprising one or more monomers selected from malonic acid, succinic acid, glutaric acid, pimelic acid, suberic acid, azelaic acid, sebacic acid (SA), maleic acid, isophthalic acid (ISO), hexadecandioic acid (HDA), fumaric acid (FA), terephthalic acid (TA), adipic acid (AA), dodecanedioic acid (DD), erucic acid dimer (EAD), and bis(p-carboxyphenoxy)alkanes such as bis(p-carboxyphenoxy)methane, bis(p-carboxyphenoxy)propane (CPP), and bis(p-carboxyphenoxy)hexane, for example, polyanhydride segments selected from the following: poly(adipic anhydride), poly(suberic anhydride), poly(sebacic anhydride), poly(dodecanedioic anhydride), poly(maleic anhydride), poly(sebacic acid-co-fumaric anhydride), poly[bis(p-carboxyphenoxy)methane anhydride], poly[1,3-bis(p-carboxyphenoxy)propane anhydride], poly[1,6-bis(p-carboxyphenoxy)hexane anhydride] and poly[1,3-bis(p-carboxyphenoxy)propane-co-sebacic acid anhydride], among others; (e) poly(phosphazine) segments, and (f) poly(amino acid) segments, including homopolymer and copolymer segments comprising naturally occurring amino acids such as alanine, arginine, asparagine, aspartic acid, cysteine, glutamic acid, glutamine, glycine, histidine, isoleucine, leucine, lysine, methionine, phenylalanine, proline, serine, threonine, tryptophan, tyrosine and valine, as well as atypical amino acids such as lanthionine, 2-aminoisobutyric acid, dehydroalanine and gamma-aminobutyric acid, as well as synthetic amino acid sequences, for example, amino acid derivatives such as those comprising γ-benzyl-L-glutamate and ε-carbobenzoxy-L-lysine, for instance, a poly(γ-benzyl-L-glutamate) (PBLG) segment or a poly(ε-carbobenzoxy-L-lysine) segment, segments comprising dimers based on a deaminated hydroxyl amino acid and an alkyl or aromatic ester of a hydroxyl amino acid, particularly desaminotyrosyl-tyrosine alkyl and aromatic esters (abbreviated as DTR, where R stands for the specific alkyl or aromatic ester used) such as desaminotyrosyl-tyrosine ethyl ester (DTE), desaminotyrosyl-tyrosine butyl ester (DTB), desaminotyrosyl-tyrosine hexyl ester (DTH), desaminotyrosyl-tyrosine octyl ester (DTO), desaminotyrosyl tyrosine dodecyl ester (DTD) and desaminotyrosyl tyrosine benzyl ester, for example, tyrosine-based polycarbonate segments (e.g., copolymers formed by the condensation polymerization of phosgene and a diphenol selected, for instance, from ethyl, butyl, hexyl, octyl, dodecyl, and benzyl esters of desaminotyrosyl-tyrosine, among others), tyrosine-based polyarylate segments (e.g., copolymers of a diphenol and a diacid linked by ester bonds, with diphenols selected, for instance, from ethyl, butyl, hexyl, octyl, dodecyl and benzyl esters of desaminotyrosyl-tyrosine, among others and diacids selected, for instance, from succinic, glutaric, adipic, suberic and sebacic acid, among others), and tyrosine-, leucine- and lysine-based polyester-amide segments, for example, comprising a combination of a desaminotyrosyl tyrosine alkyl or aromatic ester, desaminotyrosyl tyrosine, and various diacids, for example, succinic acid and adipic acid, among others.
[Compound]
Name
poly-D,L-gluconate
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[Compound]
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poly(epsilon-caprolactone)
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[Compound]
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poly(delta-valerolactone)
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[Compound]
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poly(p-dioxanone)
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[Compound]
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poly(lactide-co-glycolide)
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[Compound]
Name
poly(lactide-co-delta-valerolactone)
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[Compound]
Name
poly(lactide-co-epsilon-caprolactone)
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[Compound]
Name
poly(lactide-co-beta-malic acid)
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[Compound]
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polycarbonate
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[Compound]
Name
poly(trimethylene carbonate)
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[Compound]
Name
poly(tetramethylene carbonate)
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[Compound]
Name
poly(2,2-dimethyltrimethylene carbonate)
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[Compound]
Name
poly(lactide-co-trimethylene carbonate)
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[Compound]
Name
poly(glycolide-co-trimethylene carbonate)
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[Compound]
Name
polyorthoester
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[Compound]
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polyglycolide
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[Compound]
Name
diol
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[Compound]
Name
poly-L-lactide
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[Compound]
Name
poly-D-lactide
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[Compound]
Name
poly-D,L-lactide
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[Compound]
Name
poly(beta-hydroxybutyrate)
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[Compound]
Name
poly-D-gluconate
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[Compound]
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poly-L-gluconate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,12-Dodecanediol
Reactant of Route 2
1,12-Dodecanediol
Reactant of Route 3
1,12-Dodecanediol
Reactant of Route 4
1,12-Dodecanediol
Reactant of Route 5
1,12-Dodecanediol
Reactant of Route 6
1,12-Dodecanediol

Citations

For This Compound
1,660
Citations
N Nakamura, S Setodoi - Acta Crystallographica Section C: Crystal …, 1997 - scripts.iucr.org
The crystal structure analysis of 1,12-dodecanediol, C12H26O2, has been carried out by X-ray diffraction. Both hydroxyl groups show a trans conformation with respect to the …
Number of citations: 31 scripts.iucr.org
SC Hsieh, JH Wang, YC Lai, CY Su… - Applied and …, 2018 - Am Soc Microbiol
Medium- and long-chain 1-alkanol and α,ω-alkanediols are used in personal care products, in industrial lubricants, and as precursors for polymers synthesized for medical applications. …
Number of citations: 20 journals.asm.org
Y Fu, X Meng, X Liang, J Wu - Journal of Chemical & Engineering …, 2020 - ACS Publications
The density and viscosity of liquid 1-dodecanol and 1,12-dodecanediol were reported, which were obtained simultaneously by using a vibrating-wire viscometer. The measurements …
Number of citations: 7 pubs.acs.org
KP Shaji, S Umesha, PS Bharathi - Int J Chem Pharm Sci, 2014 - academia.edu
Octacosanol (C28H57OH) plays a major role in pharmaceutical industry and especially in anti hyperlipidemic treatment. However, there exists a need for commercially viable synthetic …
Number of citations: 4 www.academia.edu
A Rodrı́guez-Galán, L Fuentes, J Puiggalı - Polymer, 2000 - Elsevier
A new aliphatic poly(ester amide) derived from l-alanine has been synthesized and characterized. Degradability in different media has been studied and compared with BIOPOL, a well-…
Number of citations: 57 www.sciencedirect.com
G Wang, J Wang - Journal of Polymers and the Environment, 2023 - Springer
In this work, the melt polycondensation method was used to synthesize aliphatic polyesters from 1,12-dodecanediol and aliphatic diacids with even carbon atoms. Gel permeation …
Number of citations: 0 link.springer.com
T Bojinova, H Gornitzka, N Lauth-de Viguerie… - Carbohydrate …, 2003 - Elsevier
The structure of the complex of β-cyclodextrin (β-CD) with 1,12-dodecanediol has been determined at 173 K and refined to a final R=0.0615 based on 22,386 independent reflections. …
Number of citations: 11 www.sciencedirect.com
S Viamonte-Aristizábal, A García-Sancho… - European Polymer …, 2021 - Elsevier
… Response values from the reactive extrusion process of PLA synthetized with 1–12 dodecanediol (PLA_DDD) as initiator were 31–32% of torque, pressure 28–29 bar and melting point …
Number of citations: 11 www.sciencedirect.com
RG Winkler, R Hentschke - The Journal of chemical physics, 1994 - pubs.aip.org
Using the molecular dynamics simulation technique, we study the effect of a highly ordered physisorbed alkyl monolayer on the surface induced liquid structure near a smooth solid–…
Number of citations: 20 pubs.aip.org
I Yamaguchi, K Osakada… - Journal of the American …, 1996 - ACS Publications
Polyrotaxanes that contain macrocyclic molecules and a linear polymer molecule1 have attracted growing attention due to both interest in the structure and properties2-6 and the …
Number of citations: 102 pubs.acs.org

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